Efo-dine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol; practically insoluble in chloroform, carbon tetrachloride, ether, solvent hexane, acetone.

Practically insoluble in acetone, and light petroleum.

Solubility in water: good

Synonyms

Canonical SMILES

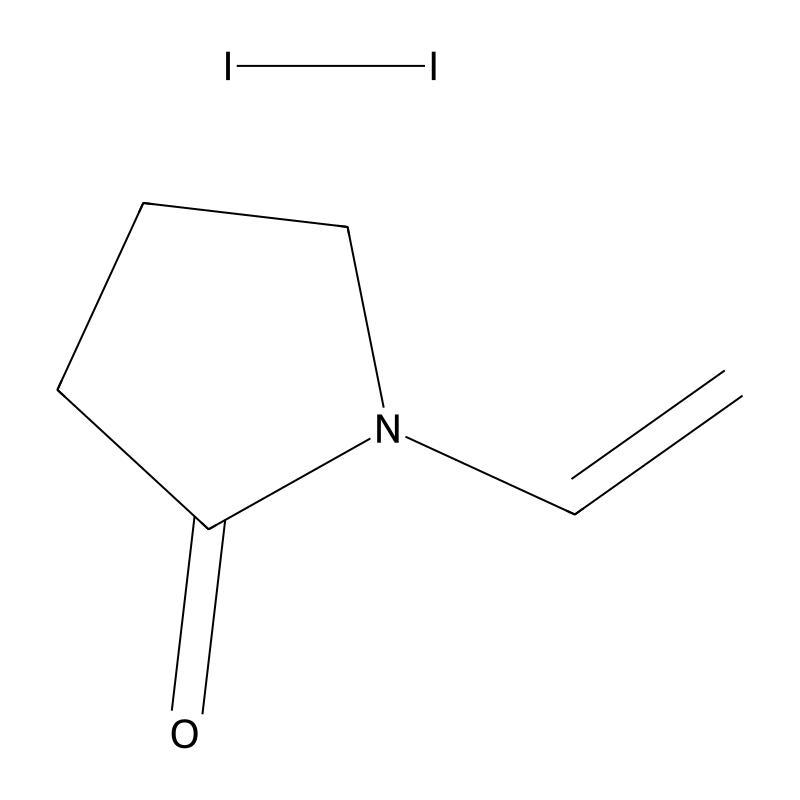

Povidone-iodine (CAS 25655-41-8) is a water-soluble chemical complex of polyvinylpyrrolidone (povidone) and elemental iodine, widely used as a topical antiseptic and disinfectant. Unlike simple iodine solutions, this formulation acts as an iodophor, where the povidone polymer serves as a carrier and reservoir for iodine. This complexation enhances the solubility and stability of iodine in aqueous solutions and enables a slow, sustained release of the active 'free' iodine. This controlled release mechanism provides broad-spectrum microbicidal activity against bacteria, viruses, fungi, and protozoa while reducing the irritation, staining, and toxicity associated with traditional alcohol-based iodine tinctures.

References

- [1] Povidone-iodine. Wikipedia.

- [2] Povidone-Iodine. PubChem. National Center for Biotechnology Information.

- [3] Lachapelle, J. M. (2014). Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation. In Povidone–iodine in wound healing (pp. 1-8). Karger Publishers.

- [4] What is the mechanism of Povidone-Iodine? Patsnap Synapse. (2024).

- [5] Mechanism of Action of Betadine (Povidone-Iodine). Dr. Oracle. (2025).

- [7] What is the difference between povidone-iodine and tincture of iodine? Cainiu Health. (2025).

- [8] Povidone-Iodine vs. Other Antiseptics: A Comparative Analysis for Optimal Choice. NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- [9] Khan, M. A. (2012). Topical iodophor preparations: Chemistry, microbiology, and clinical utility. Dermatology and Therapy, 2(1), 1-13.

Substituting Povidone-iodine with seemingly similar alternatives like iodine tincture, Lugol's solution, or other classes of antiseptics like chlorhexidine introduces critical trade-offs in processability, safety, and application scope. Iodine tincture's alcohol base causes significantly more skin irritation and cannot be used on mucous membranes or open wounds where Povidone-iodine is suitable. Lugol's solution, an aqueous mix of iodine and potassium iodide, lacks the stabilizing and sustained-release properties of the povidone polymer, resulting in different free iodine kinetics and a shorter duration of action. While antiseptics like chlorhexidine may offer faster or more persistent effects in some scenarios, Povidone-iodine provides a broader antimicrobial spectrum, including superior efficacy against certain viruses and fungi, and is often better tolerated on sensitive tissues, making it a non-interchangeable choice for specific formulation and clinical requirements.

References

- [1] What is the difference between povidone-iodine and tincture of iodine? Cainiu Health. (2025).

- [2] Povidone Iodine vs Iodine Tincture Key Differences Explained with Story & Case Study. EduDose. (2025).

- [3] Gottardi, W. (1991). The uptake and release of molecular iodine by the skin: chemical and bactericidal evidence of residual effects caused by povidone-iodine preparations. The Journal of hospital infection, 18, 15-21.

- [4] Povidone-Iodine vs. Other Antiseptics: A Comparative Analysis for Optimal Choice. NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- [5] Müller, G., & Kramer, A. (2004). Comparative study of in vitro cytotoxicity of povidone-iodine in solution, in ointment or in a liposomal formulation (Repithel) and selected antiseptics. Dermatology, 209(Suppl. 1), 8-12.

Superior Formulation Versatility: Enhanced Aqueous Solubility and Stability vs. Elemental Iodine

Povidone-iodine's key procurement advantage is its excellent solubility and stability in aqueous and alcohol-based systems, a direct result of the complexation between polyvinylpyrrolidone and iodine. This contrasts sharply with elemental iodine, which has very poor water solubility (338.3 ppm at 25°C). The povidone carrier polymer allows for stable solutions containing up to 1.0% available iodine, preventing the precipitation and loss of efficacy seen with simple iodine solutions like Lugol's. This property is critical for manufacturing stable, ready-to-use antiseptic liquids, scrubs, and ointments without the need for co-solvents like the high-concentration ethanol found in iodine tincture.

| Evidence Dimension | Solubility in Water |

| Target Compound Data | Readily soluble in water and alcohols |

| Comparator Or Baseline | Elemental Iodine: 338.3 ppm (0.0338%) at 25°C |

| Quantified Difference | Qualitatively superior; enables stable formulations at high effective concentrations (e.g., 10% Povidone-Iodine solutions). |

| Conditions | Aqueous and alcohol-based solutions for pharmaceutical or industrial formulation. |

This enables the creation of stable, effective, and easy-to-handle aqueous antiseptic products, eliminating the handling challenges and formulation constraints of poorly soluble elemental iodine.

Significantly Lower Cytotoxicity Profile Compared to Other Antiseptic Classes

In comparative in vitro studies, Povidone-iodine demonstrates a significant advantage in biocompatibility over other common antiseptics. When tested on murine fibroblast cells (L929), Povidone-iodine was over 20 times better tolerated based on molecular concentration than chlorhexidine digluconate (CHex), octenidine dihydrochloride (Oct), or polyhexamethylene biguanide (PHMB). Furthermore, cells treated with Povidone-iodine showed a capacity for revitalisation after 24 hours, a phenomenon not observed with the other tested antiseptics, which caused a more permanent cytotoxic effect. While all antiseptics exhibit some level of cytotoxicity, the comparatively lower impact of Povidone-iodine is a critical differentiator for applications involving contact with living tissue, such as wound care and surgical irrigation.

| Evidence Dimension | Cellular Tolerance (Cytotoxicity) |

| Target Compound Data | Over 20x better tolerated than comparators; allows for cell revitalization post-exposure. |

| Comparator Or Baseline | Chlorhexidine digluconate (CHex), Octenidine dihydrochloride (Oct), Polyhexamethylene biguanide (PHMB): Caused permanent cytotoxic effects at equivalent concentrations. |

| Quantified Difference | >20-fold higher tolerance for Povidone-iodine. |

| Conditions | In vitro assay using L929 murine fibroblast cells, 30-minute contact time. |

For applications requiring direct contact with sensitive tissues, Povidone-iodine offers a superior safety profile, minimizing tissue damage and potentially supporting better healing outcomes compared to more cytotoxic alternatives.

Controlled Free Iodine Release for Sustained Antimicrobial Action

The povidone polymer in Povidone-iodine creates a reservoir of complexed iodine, which maintains a dynamic equilibrium with a low concentration of free, active iodine in solution. This mechanism provides a sustained antimicrobial effect that lasts longer than that of simple aqueous solutions like Lugol's solution, where the high initial concentration of free iodine is depleted more rapidly. This slow-release property is particularly valuable for applications like pre-surgical skin preparation for long procedures, where prolonged antiseptic activity is required to prevent infection. The concentration of free iodine in a typical 10% Povidone-iodine solution is only around 1-22 ppm, minimizing toxicity while the polymer reservoir ensures the active agent is continually replenished as it is consumed.

| Evidence Dimension | Duration of Antimicrobial Flux from Skin |

| Target Compound Data | Measurable iodine flux for 0.5–1 hour after a 3-minute application. |

| Comparator Or Baseline | Lugol's Solution (high free iodine): Measurable iodine flux for 12–24 hours after a 20-60 second application. |

| Quantified Difference | Povidone-iodine provides a shorter but more controlled release with significantly lower initial free iodine, enhancing safety and reducing irritation. |

| Conditions | Measurement of iodine back-diffusion from treated human skin. |

This sustained-release mechanism ensures prolonged antiseptic efficacy with a better safety profile, making it a more reliable choice than simple iodine solutions for applications requiring long-lasting microbial control.

Formulation of Topical Antiseptics and Surgical Scrubs

The excellent water and alcohol solubility of Povidone-iodine makes it the primary choice for formulating a wide range of antiseptic products, including surgical scrubs, skin preparation solutions, and topical ointments. Its stability in these formulations ensures a long shelf-life and consistent performance, a key advantage over less stable, poorly soluble elemental iodine preparations.

Disinfection of Medical Devices and Surfaces

Due to its broad-spectrum activity against bacteria, viruses, and fungi, Povidone-iodine is used to formulate disinfectants for medical equipment and surfaces. The sustained release of iodine provides lasting antimicrobial action, which is critical for maintaining sterility in clinical and laboratory environments.

Wound Care and Infection Prophylaxis

Povidone-iodine is a preferred agent for first aid and clinical wound care due to its combination of potent microbicidal action and a superior biocompatibility profile compared to alternatives like chlorhexidine or iodine tincture. Its reduced cytotoxicity minimizes damage to healing tissues, making it suitable for application on minor cuts, burns, and abrasions to prevent infection.

References

- [1] Povidone-iodine. Wikipedia.

- [3] Yasmin, T., et al. (2020). Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization. Frontiers in microbiology, 11, 1495.

- [4] Antimicrobial Properties of Povidone Iodine: Applications in Surgical Settings. (2024).

- [5] Müller, G., & Kramer, A. (2004). Comparative study of in vitro cytotoxicity of povidone-iodine in solution, in ointment or in a liposomal formulation (Repithel) and selected antiseptics. Dermatology, 209(Suppl. 1), 8-12.

- [6] What is the difference between povidone-iodine and tincture of iodine? Cainiu Health. (2025).

Physical Description

YELLOW-TO-BROWN HYGROSCOPIC POWDER.

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 57 of 157 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 100 of 157 companies with hazard statement code(s):;

H315 (98%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (90%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H411 (90%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

Povidone-iodine is an iodophore that is used as a disinfectant and antiseptic mainly for the treatment of contaminated wounds and pre-operative preparation of the skin and mucous membranes as well as for disinfection of equipment.

BETADINE 5% Sterile Ophthalmic Prep Solution for the eye is indicated for prepping of the periocular region (lids, brow, and cheek) and irrigation of the ocular surface (cornea, conjunctiva, and palpebral fornices).

Pharmacology

MeSH Pharmacological Classification

ATC Code

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AG - Iodine products

D08AG02 - Povidone-iodine

D - Dermatologicals

D09 - Medicated dressings

D09A - Medicated dressings

D09AA - Medicated dressings with antiinfectives

D09AA09 - Povidone-iodine

D - Dermatologicals

D11 - Other dermatological preparations

D11A - Other dermatological preparations

D11AC - Medicated shampoos

D11AC06 - Povidone-iodine

G - Genito urinary system and sex hormones

G01 - Gynecological antiinfectives and antiseptics

G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids

G01AX - Other antiinfectives and antiseptics

G01AX11 - Povidone-iodine

R - Respiratory system

R02 - Throat preparations

R02A - Throat preparations

R02AA - Antiseptics

R02AA15 - Povidone-iodine

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AX - Other antiinfectives

S01AX18 - Povidone-iodine

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Drug Warnings

Because of the potential for serious adverse reactions in nursing infants from BETADINE 5% Sterile Ophthalmic Prep Solution, a decision should be made to discontinue nursing or discontinue the drug, taking into account the importance of the drug to the mother.

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

For external use only. Not for intraocular injection or irrigation.

For more Drug Warnings (Complete) data for Povidone-iodine (9 total), please visit the HSDB record page.

Use Classification

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).